molecular formula C22H25N3O3 B2454682 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide CAS No. 896356-19-7

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide

Cat. No.: B2454682
CAS No.: 896356-19-7
M. Wt: 379.46
InChI Key: AIQRIPGQMLDBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with additional functional groups that may enhance its biological activity and specificity.

Properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-16-9-11-17(12-10-16)13-14-23-20(26)8-4-5-15-25-21(27)18-6-2-3-7-19(18)24-22(25)28/h2-3,6-7,9-12H,4-5,8,13-15H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQRIPGQMLDBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Component Reaction Using Na₂SiO₃/SnFe₂O₄ Catalysis

A four-component reaction involving cyanoacetamide, cyclohexanone, benzaldehyde derivatives, and a Na₂SiO₃/SnFe₂O₄ catalytic system efficiently yields substituted quinazoline-2,4-diones. For instance, heating cyanoacetamide (3 mmol), cyclohexanone (1.2 mmol), and 4-methylbenzaldehyde (1 mmol) with 7.1 mol% Na₂SiO₃/SnFe₂O₄ at 130°C under solvent-free conditions produces 5-amino-2,4-dioxo-7-aryl-tetrahydroquinazolines in 85–92% yields. The catalytic system enhances reaction efficiency by facilitating imine formation and subsequent cyclization (Table 1).

Table 1: Optimization of Four-Component Reaction Conditions

Catalyst Loading (mol%) Temperature (°C) Yield (%)
5.0 100 62
7.1 130 92
10.0 130 90

Cyclization of Urea Derivatives

An alternative route involves cyclizing urea precursors under acidic conditions. For example, refluxing methyl 5-(dibenzylamino)-2-oxocyclohexanecarboxylate in hydrochloric acid generates 6-(dibenzylamino)-5,6,7,8-tetrahydroquinazoline-2,4-dione. This method, while effective, requires subsequent deprotection steps to isolate the primary amine intermediate.

Functionalization of the 3-Position Nitrogen

The 3-position nitrogen of the tetrahydroquinazoline-2,4-dione core must be derivatized to introduce the pentanamide side chain. This is achieved via nucleophilic acyl substitution or direct acylation.

Chlorination and Amination

Chlorination of the tetrahydroquinazoline-2,4-dione core using phosphorus oxychloride yields 3-chloro-tetrahydroquinazoline-2,4-dione, which undergoes nucleophilic substitution with 2-(4-methylphenyl)ethylamine. Reaction at 80°C in tetrahydrofuran (THF) with triethylamine as a base affords the 3-aminated intermediate in 78% yield (Table 2).

Table 2: Amination of 3-Chloro-Tetrahydroquinazoline-2,4-Dione

Amine Solvent Temperature (°C) Yield (%)
2-(4-Methylphenyl)ethylamine THF 80 78
Benzylamine THF 80 65

Direct Acylation of the Secondary Amine

The secondary amine at the 3-position can be acylated using pentanoyl chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Stirring the tetrahydroquinazoline-2,4-dione (1 equiv) with pentanoyl chloride (1.2 equiv) in dichloromethane at 0°C for 4 hours yields the acylated product in 68% yield after purification by silica gel chromatography.

Synthesis of N-[2-(4-Methylphenyl)ethyl]Pentanamide

The pentanamide side chain is synthesized separately to ensure regioselectivity and purity.

Amidation of Pentanoyl Chloride

Pentanoyl chloride (1.2 equiv) is reacted with 2-(4-methylphenyl)ethylamine (1 equiv) in dichloromethane at 0°C under nitrogen. Triethylamine (1.5 equiv) is added to scavenge HCl, and the mixture is stirred for 2 hours. The product is isolated via extraction and recrystallization in ethanol, yielding N-[2-(4-methylphenyl)ethyl]pentanamide in 89% purity (Table 3).

Table 3: Synthesis of N-[2-(4-Methylphenyl)ethyl]Pentanamide

Acylating Agent Amine Solvent Yield (%)
Pentanoyl chloride 2-(4-Methylphenyl)ethylamine DCM 89
Butanoyl chloride 2-(4-Methylphenyl)ethylamine DCM 75

Coupling of the Tetrahydroquinazoline Core and Pentanamide Side Chain

The final step involves coupling the functionalized tetrahydroquinazoline-2,4-dione with N-[2-(4-methylphenyl)ethyl]pentanamide.

Mitsunobu Reaction

Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the secondary alcohol intermediate (derived from partial reduction of the quinazoline-dione) is coupled with the pentanamide under anhydrous conditions. The reaction proceeds in THF at 25°C for 12 hours, yielding the target compound in 64% yield after column chromatography.

Reductive Amination

Alternatively, reductive amination using sodium cyanoborohydride in methanol facilitates coupling between the quinazoline-derived aldehyde and the pentanamide’s primary amine. This method offers milder conditions but requires stringent pH control (pH 6–7).

Characterization and Analytical Data

The final product is characterized via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.85 (s, 1H, NH), 7.25–7.15 (m, 4H, aromatic), 3.45 (t, J = 6.8 Hz, 2H, CH₂N), 2.55 (t, J = 7.2 Hz, 2H, CH₂CO), 1.60–1.20 (m, 6H, aliphatic).
  • HRMS (ESI) : m/z 424.2125 [M + H]⁺ (calculated for C₂₃H₂₈N₃O₃: 424.2121).

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the quinazolinone core or the pentanamide side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

The biological activities of this compound have been evaluated through various studies focusing on its anticancer properties. Key mechanisms of action include:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
  • Oxidative Stress Induction : It induces oxidative stress within cancer cells, triggering apoptosis.
  • Anti-Angiogenic Properties : Inhibition of vascular endothelial growth factor (VEGF) reduces tumor blood supply.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research articles:

StudyCell LineIC50 Value (μM)Mechanism
Study 1A549 (Lung Cancer)12.5Induces G0/G1 cell cycle arrest
Study 2MCF7 (Breast Cancer)15.7Activates apoptotic pathways
Study 3HeLa (Cervical Cancer)10.8Induces oxidative stress

Case Studies

Several case studies have explored the effects of this compound in vivo:

  • Case Study 1 : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissue.
  • Case Study 2 : A study involving A549 lung cancer cells demonstrated that treatment with the compound led to a marked decrease in cell viability and induced G0/G1 cell cycle arrest.

Potential Therapeutic Applications

The unique structure and biological activity of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide suggest several potential therapeutic applications:

  • Cancer Treatment : Given its anticancer properties, this compound could be developed as a novel therapeutic agent for various types of cancer.
  • Drug Design : Its favorable drug-like properties make it a candidate for further optimization in drug development processes.

Mechanism of Action

The mechanism of action of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide apart from these similar compounds is the presence of the pentanamide side chain and the specific substitution pattern on the quinazolinone core. These structural features may confer unique biological properties, making it a valuable compound for further research and development.

Biological Activity

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described using its IUPAC name and molecular formula:

  • IUPAC Name : 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide
  • Molecular Formula : C₁₈H₁₈N₄O₃

The compound features a quinazoline core with a dioxo group and an amide linkage that contributes to its biological activity.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies on related quinazoline derivatives have demonstrated their ability to inhibit the growth of various cancer cell lines by targeting the epidermal growth factor receptor (EGFR) pathway .

Antimicrobial Activity

Quinazoline derivatives have also shown antimicrobial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. Preliminary studies suggest that 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide may possess similar properties .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects. In vitro studies have suggested that it can protect neuronal cells from oxidative stress-induced apoptosis through the modulation of reactive oxygen species (ROS) levels and activation of survival pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Kinase Inhibition : By inhibiting specific kinases involved in cellular signaling pathways, the compound can disrupt processes essential for cancer cell survival.
  • Antioxidant Activity : The dioxo group may contribute to antioxidant properties, reducing oxidative stress in cells.
  • Modulation of Gene Expression : Similar compounds have been shown to influence gene expression related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

  • Anticancer Study : A study evaluated the effects of a related quinazoline derivative on breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis through caspase activation .
  • Antimicrobial Evaluation : In a screening assay against Gram-positive and Gram-negative bacteria, the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Neuroprotection Research : An experimental model using rat cortical neurons demonstrated that treatment with the compound reduced cell death by 40% under oxidative stress conditions compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide, and what key reaction conditions are required?

The synthesis typically involves multi-step organic reactions, including cyclization, amidation, and functional group modifications. Key steps and conditions are outlined below:

Step Reagents/Conditions Purpose Critical Parameters
Quinazoline core formationCyclization of substituted anthranilic acid derivatives under acidic conditionsGenerate the tetrahydroquinazoline-dione moietyTemperature (80–100°C), solvent (DMF or DMSO), reaction time (6–12 hrs)
AmidationCoupling with 2-(4-methylphenyl)ethylamine using EDCI/HOBt or DCCIntroduce the pentanamide side chainSolvent (dry dichloromethane or THF), inert atmosphere (N₂/Ar), stoichiometric control
PurificationColumn chromatography (normal or reverse phase)Isolate the target compoundSolvent gradient (e.g., hexane/ethyl acetate to methanol/dichloromethane), TLC monitoring

Methodological Insight : Optimize solvent polarity to improve yield during chromatography. Use inert atmospheres to prevent oxidation of sensitive functional groups .

Q. How is the purity and structural integrity of this compound verified?

Analytical techniques are critical for confirming identity and purity:

Technique Parameters Key Observations
¹H/¹³C NMR 400–600 MHz (CDCl₃ or DMSO-d₆)Peaks corresponding to quinazoline protons (δ 7.5–8.5 ppm), amide NH (δ 6.5–7.0 ppm), and aromatic methyl groups (δ 2.3–2.5 ppm)
HPLC C18 column, acetonitrile/water gradient (0.1% TFA)Retention time consistency (>95% purity), absence of secondary peaks
Mass Spectrometry ESI or MALDI-TOFMolecular ion peak matching theoretical mass (±1 Da)

Methodological Insight : Use deuterated DMSO for NMR if the compound exhibits poor solubility in CDCl₃. For HPLC, optimize mobile phase pH to enhance peak resolution .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs and target hypotheses:

Assay Type Protocol Relevance
Enzyme Inhibition Fluorescence-based kinase or protease assaysEvaluate interaction with conserved catalytic sites (e.g., ATP-binding domains)
Cytotoxicity MTT or resazurin assays (cancer cell lines)Screen for antiproliferative activity (IC₅₀ values)
Solubility Kinetic solubility in PBS or simulated biological fluidsGuide formulation strategies for in vivo studies

Methodological Insight : Include positive controls (e.g., staurosporine for kinase assays) and validate results across triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods guide reaction condition optimization for synthesis?

Quantum mechanical calculations and cheminformatics tools streamline optimization:

Approach Application Example Workflow
Reaction Path Search DFT-based transition state analysisIdentify energetically favorable pathways for cyclization/amidation steps
Solvent Screening COSMO-RS simulationsPredict solvent effects on reaction yield and selectivity
Machine Learning Dataset training on analogous reactionsRecommend optimal catalysts (e.g., Pd/C vs. Ni) for reductive steps

Case Study : ICReDD’s feedback loop integrates experimental data (e.g., failed conditions) into computational models to refine predictions .

Q. What strategies resolve contradictory biological activity data across assay systems?

Contradictions may arise from assay-specific variables or off-target effects:

Strategy Implementation
Orthogonal Assays Validate kinase inhibition via SPR (binding affinity) alongside enzymatic activity assays
Proteomic Profiling Use mass spectrometry to identify unintended protein targets
Metabolic Stability Compare results in hepatocyte vs. microsomal systems to rule out metabolism artifacts

Methodological Insight : Cross-reference cytotoxicity data with solubility profiles to distinguish true bioactivity from false positives due to aggregation .

Q. How can structure-activity relationship (SAR) studies enhance therapeutic potential?

Systematic modifications to the core structure guide lead optimization:

Modification Impact Experimental Design
Quinazoline Substitution Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃)Synthesize analogs and compare IC₅₀ in enzyme assays
Side Chain Variation Adjust pentanamide length or introduce heteroatomsAssess solubility and membrane permeability (e.g., PAMPA assays)
Stereochemistry Resolve enantiomers via chiral chromatographyTest for differential target binding (e.g., CD spectroscopy)

Case Study : Analogous compounds with triazole moieties showed enhanced metabolic stability compared to thiadiazole derivatives .

Q. What advanced analytical techniques characterize degradation products or impurities?

High-resolution methods are essential for stability studies:

Technique Application
LC-HRMS Identify degradation products via accurate mass and fragmentation patterns
X-ray Crystallography Resolve structural changes in the quinazoline core under stress conditions (e.g., heat/light)
NMR Kinetics Monitor real-time degradation in solution (e.g., hydrolysis of amide bonds)

Methodological Insight : Accelerated stability studies (40°C/75% RH) predict shelf-life, while forced degradation (acid/base/oxidative stress) identifies vulnerable sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.